molecular formula C9H5BrClNO2 B1451281 7-Bromo-4-chloro-1H-indole-3-carboxylic acid CAS No. 126811-26-5

7-Bromo-4-chloro-1H-indole-3-carboxylic acid

Cat. No.: B1451281
CAS No.: 126811-26-5
M. Wt: 274.5 g/mol
InChI Key: BEJNUMSUCYHJNZ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1H-indole-3-carboxylic acid is a high-value, multi-functional heterocyclic building block designed for advanced pharmaceutical research and development. This compound features a halogenated indole core, a privileged scaffold renowned for its widespread presence in biologically active molecules . The strategic bromo and chloro substituents on the benzene ring of the indole structure make it an ideal intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships. While specific clinical data for this exact molecule is limited in the public domain, its structural analogue, 7-bromo-4-chloro-1H-indazol-3-amine, is a critical intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections . This highlights the significant potential of this class of halogenated heterocycles in discovering novel therapeutics. Furthermore, indole derivatives, particularly those substituted at the 3-position, are extensively investigated for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects . The carboxylic acid functional group on this molecule provides a versatile handle for amide coupling or esterification, allowing researchers to readily conjugate the indole core to other pharmacophores or create prodrugs. Our product is supplied with guaranteed high purity and is intended for research purposes as a key synthetic intermediate in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-4-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJNUMSUCYHJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of halogenated indole-3-carboxylic acids typically involves:

  • Construction of the indole core via cyclization reactions starting from substituted phenylhydrazines and ketoesters or related precursors.
  • Introduction of halogen substituents either pre- or post-cyclization, depending on the regioselectivity and reactivity.
  • Functional group transformations to install the carboxylic acid at the 3-position, often via ester intermediates followed by hydrolysis.

For 7-bromo-4-chloro-1H-indole-3-carboxylic acid, the key challenge lies in the selective incorporation of bromine and chlorine at the 7- and 4-positions, respectively, while maintaining the integrity of the indole ring and the carboxylic acid group.

Preparation via Halogenated Phenylhydrazine and Ethyl Pyruvate Cyclization

A well-established route to halogenated indole carboxylic acids involves the cyclization of halogen-substituted phenylhydrazines with ethyl pyruvate, followed by ester hydrolysis. Although the exact 7-bromo-4-chloro substitution pattern is less commonly reported, related analogs provide a framework for synthesis:

Step Description Conditions Notes
1. Formation of hydrazone intermediate React halogenated phenylhydrazine hydrochloride with ethyl pyruvate Ethanol solvent, molar ratio ~1:1, room temperature Example: 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate
2. Cyclization to indole ester Heat hydrazone with anhydrous zinc chloride catalyst in ethylene glycol under nitrogen 150–170 °C, 2–4.5 hours Yields ethyl 7-bromo-7-methylindole-2-carboxylate analogs; analogous conditions expected for 7-bromo-4-chloro derivatives
3. Alkaline hydrolysis Hydrolyze ester with potassium hydroxide in ethanol Room temperature, 2–2.5 molar equivalents KOH Followed by acidification, crystallization, and purification to obtain indole carboxylic acid

This three-step sequence is adaptable to different halogen substitution patterns by selecting appropriately substituted phenylhydrazines, such as 4-chloro-7-bromophenylhydrazine, to obtain the desired 7-bromo-4-chloro substitution on the indole ring.

Selective Halogenation and Regioselective Cyclization Challenges

Direct bromination or chlorination of indole derivatives to achieve the 7-bromo-4-chloro substitution pattern can be problematic due to competing regioisomers and overhalogenation. For example, attempts to brominate related indazole derivatives showed regioselectivity issues and formation of undesired isomers.

To address this, synthetic routes often:

  • Employ pre-halogenated aromatic precursors to control substitution patterns.
  • Use mild bromination agents such as N-bromosuccinimide (NBS) under acidic conditions to favor selective bromination at the 7-position.
  • Conduct cyclization reactions in solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) under mild conditions to avoid side reactions.

Representative Synthesis from Literature

A practical synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, relevant for comparison, involved:

Step Description Yield Purity
Mild bromination of 2,6-dichlorobenzonitrile with NBS/H2SO4 76–81% Up to 98%
Regioselective cyclization with hydrazine hydrate in 2-MeTHF 50–56% isolated yield Up to 98%

This two-step protocol avoided chromatography and was scalable to hundred-gram quantities. Although this example is for an indazole, similar principles apply for indole derivatives, especially regarding regioselective halogenation and cyclization.

Summary Table of Key Parameters in Preparation

Parameter Typical Range/Condition Remarks
Phenylhydrazine to ethyl pyruvate molar ratio 1.0 : 1.0–1.1 Controls hydrazone formation efficiency
Catalyst (anhydrous ZnCl2) molar ratio 1.8–2.2 equivalents Promotes cyclization to indole ester
Solvent for cyclization Ethylene glycol High boiling point solvent for thermal cyclization
Cyclization temperature 150–170 °C Ensures ring closure without decomposition
Hydrolysis conditions KOH in ethanol, room temperature Converts ester to carboxylic acid
Bromination reagent NBS with H2SO4 (mild acidic conditions) Selective bromination at 7-position
Cyclization solvents for regioselectivity NMP, DMSO, 2-MeTHF Mild conditions to avoid side reactions

Research Findings and Optimization Notes

  • The molar ratios and solvent volumes are critical for optimizing yield and purity. For example, ethanol volumes relative to phenylhydrazine hydrochloride range from 6 to 10 times by mass to ensure solubility and reaction efficiency.
  • Reaction times for cyclization vary from 2 to 4.5 hours, with longer times improving yield but risking side reactions.
  • Post-hydrolysis treatment includes activated carbon decolorization, acidification with hydrochloric acid, crystallization, filtration, and drying to achieve purity above 98% (HPLC).
  • Attempts to brominate indole derivatives directly often lead to regioisomer mixtures; hence, pre-halogenated starting materials are preferred.
  • The use of nitrogen atmosphere during cyclization prevents oxidation and side reactions.

Chemical Reactions Analysis

7-Bromo-4-chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and other nucleophiles.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 7-bromo-4-chloro-1H-indole-3-carboxylic acid typically involves multiple synthetic routes, including halogenation and carboxylation of indole derivatives. The presence of bromine and chlorine enhances the compound's reactivity and selectivity in further chemical transformations.

Key Synthetic Pathways

Synthesis Method Description Yield
HalogenationBromination and chlorination of indole derivatives.Varies (typically moderate to high)
CarboxylationIntroduction of a carboxylic acid group using carbon dioxide or carbon monoxide under specific conditions.High

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has shown promise in anticancer studies, particularly against certain types of cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cell lines.

Drug Development

This compound serves as a valuable scaffold for the design of novel pharmaceuticals. Its derivatives are being explored for their potential as therapeutic agents in treating conditions such as:

  • Cancer
  • Infectious diseases
  • Neurological disorders

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong anticancer potential.
  • Antimicrobial Efficacy : Research demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting it could be developed into a topical antimicrobial agent.

Industrial Applications

Beyond its medicinal properties, this compound is used in the synthesis of dyes and pigments due to its stable indole structure. This application highlights its versatility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Indole-3-carboxylic Acid Derivatives

Key Compounds :

7-Bromo-4-iodo-1H-indole-3-carboxylic acid (CAS: 123020-16-6) Molecular Formula: C₉H₅BrINO₂ Substitution Pattern: Bromine (C7), iodine (C4), carboxylic acid (C3).

7-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS: 1360891-51-5) Molecular Formula: C₉H₅BrFNO₂ Molecular Weight: 258.05 Substitution: Bromine (C7), fluorine (C5). Fluorine’s electronegativity enhances metabolic stability in drug candidates .

6-Chloro-1H-indole-3-carboxylic acid (CAS: 766557-02-2) Molecular Formula: C₉H₆ClNO₂ Substitution: Chlorine (C6). Positional isomerism at C6 vs. C4 affects π-stacking interactions in crystal structures .

Comparative Data Table :
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
7-Bromo-4-chloro-1H-indole-3-carboxylic acid C₉H₅BrClNO₂ 274.5 (theoretical) Br (C7), Cl (C4) Potential kinase inhibitor scaffold
7-Bromo-4-iodo-1H-indole-3-carboxylic acid C₉H₅BrINO₂ 348.96 Br (C7), I (C4) Heavy atom for crystallography
7-Bromo-5-fluoro-1H-indole-3-carboxylic acid C₉H₅BrFNO₂ 258.05 Br (C7), F (C5) Enhanced metabolic stability
6-Chloro-1H-indole-3-carboxylic acid C₉H₆ClNO₂ 195.6 Cl (C6) Intermediate in antitumor agents

Methoxy- and Methyl-Substituted Analogs

7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS: 865887-05-4)

  • Molecular Formula: C₉H₇BrN₂O₃
  • Substitution: Methoxy (C4) instead of chlorine. The methoxy group increases solubility but reduces electrophilicity at C4 .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) Molecular Formula: C₁₀H₈ClNO₂ Substitution: Methyl (C3), chlorine (C7). Methyl groups enhance lipophilicity, impacting membrane permeability .

Functional Group Variations

3-Substituted-1H-imidazol-5-yl Indoles (e.g., 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole)

  • Substitution: Imidazolyl group at C3 instead of carboxylic acid.
  • Relevance: These compounds exhibit potent kinase inhibition due to the imidazole’s metal-chelating ability .

7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Substitution: Cyclopropyl and fluorine substituents. Used as a fluoroquinolone antibiotic analog .

Research Findings and Trends

  • Synthetic Accessibility : Halogenated indoles like 7-bromo-4-chloro derivatives are typically synthesized via Ullmann or Suzuki-Miyaura couplings. For example, Cs₂CO₃ and DMF are common bases/solvents in such reactions .
  • Biological Activity : The bromine and chlorine atoms enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Crystallography : Heavy atoms (e.g., iodine in 7-bromo-4-iodo analogs) improve X-ray diffraction quality .

Biological Activity

7-Bromo-4-chloro-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, indicating its potential as an antimicrobial agent. Additionally, indole derivatives are known to modulate cell signaling pathways and gene expression, which can lead to effects on cellular metabolism and proliferation.

Targeted Pathways

The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound binds to various receptors, influencing cellular responses.
  • Biochemical Pathways : It affects multiple biochemical pathways due to its interaction with diverse targets.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound can significantly reduce the virulence factors in pathogenic bacteria. For instance, it has been reported to lower staphyloxanthin production in Staphylococcus aureus, which is crucial for its pathogenicity.

Anticancer Properties

Indole derivatives, including this compound, have shown promise in cancer research. They have been linked to the inhibition of cell proliferation in various cancer cell lines. For example, studies have indicated that these compounds can induce apoptosis in leukemic cells at lower concentrations compared to standard treatments .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialInhibits staphyloxanthin production
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates enzyme activity
Receptor InteractionBinds to various receptors

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that treatment with this compound led to a significant reduction in bacterial load in infected models, showcasing its potential as an antimicrobial agent.
  • Cancer Research : In vitro tests on leukemic cells revealed that the compound exhibited a lower IC50 for inducing apoptosis compared to conventional HDAC inhibitors like MS-275. This suggests a higher potency and efficacy in targeting cancer cells .
  • Biochemical Analysis : Further biochemical assays indicated that this compound influences key signaling pathways involved in cell survival and proliferation, providing insights into its anticancer mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-4-chloro-1H-indole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves halogenation and functionalization of an indole scaffold. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or Cl₂ in controlled conditions. A related synthesis for 5-bromo-3-(2-azidoethyl)-1H-indole () used CuI-catalyzed click chemistry in PEG-400/DMF, yielding 50% after purification via flash column chromatography (70:30 EtOAc/hexane) . Adapting similar protocols, carboxylation at the 3-position may involve hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH).

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The indole proton (N-H) typically appears as a broad singlet near δ 10–12 ppm. Bromine and chlorine substituents deshield adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7–8 ppm). For example, in a related 5-bromoindole derivative (), the indole C3 proton showed coupling with adjacent substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺). For instance, a similar bromo-chloroindole acetate () displayed a molecular ion at m/z 286.9349 (calculated for C₁₀H₇BrClNO₂) .

Q. What purification techniques are optimal for halogenated indole carboxylic acids?

  • Methodological Answer : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) effectively separates polar halogenated intermediates () . For acidic compounds, reverse-phase HPLC (C18 column, acidic mobile phase) may enhance resolution.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Halogenated indoles are often light- and moisture-sensitive. Store below -20°C in amber vials under inert gas (N₂/Ar), as recommended for similar bromo-chloroindoles ( ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated indole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical for confirming substitution patterns and hydrogen-bonding networks. For example, SHELX refinement of a related indole-carboxylic acid ( ) resolved torsional angles and halogen positioning . Crystallization may require slow evaporation from DMSO/EtOH mixtures.

Q. How to address contradictions in NMR data for regioisomeric halogenated indoles?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign coupling pathways. For example, HMBC correlations between C3-carboxylic acid and adjacent protons can distinguish 4-chloro vs. 5-chloro substitution. Conflicting data may necessitate independent synthesis of regioisomers or computational DFT modeling () .

Q. What strategies improve the solubility of 7-bromo-4-chloroindole-3-carboxylic acid in biological assays?

  • Methodological Answer : Derivatization (e.g., esterification, amidation) enhances solubility. For instance, ethyl ester derivatives of indole carboxylic acids ( ) show improved solubility in DMSO/PBS . Alternatively, use cyclodextrin inclusion complexes or pH-adjusted buffers (neutralize carboxylic acid with NaHCO₃).

Q. Can this compound serve as a substrate for enzymatic or detection assays?

  • Methodological Answer : Halogenated indoles are used as chromogenic substrates. For example, 5-bromo-4-chloro-3-indolyl acetate ( ) is cleaved by esterases to release colored products . Adapting this, the carboxylic acid moiety could be conjugated to fluorogenic tags (e.g., AMC) for protease assays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-4-chloro-1H-indole-3-carboxylic acid
Reactant of Route 2
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7-Bromo-4-chloro-1H-indole-3-carboxylic acid

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